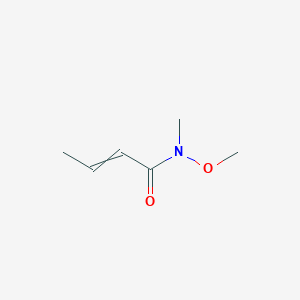

2-Butenamide, N-methoxy-N-methyl-, (2E)-

Description

BenchChem offers high-quality 2-Butenamide, N-methoxy-N-methyl-, (2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenamide, N-methoxy-N-methyl-, (2E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

121712-52-5 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N-methoxy-N-methylbut-2-enamide |

InChI |

InChI=1S/C6H11NO2/c1-4-5-6(8)7(2)9-3/h4-5H,1-3H3 |

InChI Key |

PQEMEGPARLNJKV-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)N(C)OC |

Canonical SMILES |

CC=CC(=O)N(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Weinreb Ketone Synthesis with Organometallics

Executive Summary: The Chelation Solution

In drug discovery and complex natural product synthesis, converting a carboxylic acid derivative to a ketone is historically fraught with a specific failure mode: over-addition . Standard esters or acid chlorides react with organometallics (RLi, RMgX) to form a ketone intermediate that is more electrophilic than the starting material. The result is an unstoppable second nucleophilic attack, yielding a tertiary alcohol.

The Weinreb Ketone Synthesis solves this by utilizing

Mechanistic Deep Dive: The Chelation Model

The success of the Weinreb synthesis hinges on the formation of a rigid, five-membered cyclic intermediate. Unlike esters, where the alkoxide leaving group is ejected immediately, the

The Stability Logic

-

Coordination: The metal atom coordinates to both the carbonyl oxygen and the

-methoxy oxygen. -

Nucleophilic Attack: The alkyl/aryl group (R') attacks the carbonyl carbon.

-

Tetrahedral Intermediate (TI): The resulting hemiaminal salt is "locked" in a cyclic chelate. The leaving group (

-methoxy- -

Quench: Only upon acidic hydrolysis (adding H₃O⁺) is the metal-oxygen bond broken, collapsing the TI to release the ketone and the free amine salt.

Mechanistic Pathway Visualization

The following diagram illustrates the transition from the amide to the stable intermediate and finally to the ketone.[2]

[2]

Preparation of Weinreb Amides

Before the organometallic coupling, the Weinreb amide must be synthesized. The choice of coupling method depends on the stability of the substrate.

Comparative Preparation Methods

| Precursor | Reagents | Conditions | Pros | Cons |

| Carboxylic Acid | EDC[3]·HCl, HOBt, NMM, | 0°C to RT, DCM or DMF | Mild; tolerates acid-sensitive groups. | Reagents (EDC) can be costly for kg-scale. |

| Acid Chloride | 0°C, DCM | Fast; high yielding. | Requires acid chloride stability; HCl generation. | |

| Ester | AlMe₃ (Trimethylaluminum), | Reflux or RT | Direct conversion. | Pyrophoric reagent (AlMe₃); harsh conditions. |

Recommended Protocol: EDC Coupling (Standard)

This protocol is self-validating via TLC monitoring of the disappearance of the starting acid.

-

Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in DCM (0.1 M).

-

Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 min at 0°C.

-

Amine Addition: Add

-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by N-methylmorpholine (NMM) (2.5 equiv).-

Note: NMM is preferred over TEA to prevent racemization in chiral substrates.

-

-

Reaction: Warm to RT and stir 4–12 hours.

-

Workup: Wash with 1N HCl (removes unreacted amine/EDC), then sat. NaHCO₃ (removes unreacted acid). Dry over MgSO₄.

Organometallic Coupling: The Core Protocol

This section details the conversion of the Weinreb amide to the ketone.[1][2][4][6][7][8]

Critical Parameters

-

Stoichiometry: Use 1.2 to 1.5 equivalents of organometallic reagent.

-

Why? Although 1.0 eq is theoretically sufficient, trace moisture or adventitious protons will consume the reagent.

-

-

Temperature:

-

RLi (Organolithiums): Strict -78°C required to prevent side reactions (e.g., attack on the N-Me group).

-

RMgX (Grignards): 0°C is usually sufficient; can be warmed to RT if sluggish.

-

Step-by-Step Methodology (Grignard Variant)

Step 1: Drying and Inerting Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon. Add Weinreb amide (1.0 equiv) and dissolve in anhydrous THF (0.2 M). Cool to 0°C.[9]

Step 2: Nucleophilic Addition Add R-MgBr (1.3 equiv) dropwise via syringe over 10 minutes.

-

Observation: A slight exotherm is normal. The solution often turns yellow or cloudy as the magnesium chelate forms.

Step 3: Monitoring Stir at 0°C for 1 hour. Monitor by TLC.[5]

-

Technical Insight: The TLC spot for the chelated intermediate may streak or appear different than the starting material. If starting material persists, warm to RT.

Step 4: The Quench (Critical Step) Pour the reaction mixture into a vigorously stirring flask of 1N HCl (excess) at 0°C.

-

Mechanism:[1][3][6][10][11] The acid protonates the oxygen, breaking the Mg-O bond. The tetrahedral intermediate collapses, expelling

. -

Safety: If using RLi, quench with saturated NH₄Cl first to avoid violent exotherms, then adjust pH with HCl if necessary.

Step 5: Isolation Extract with Et₂O or EtOAc. Wash organics with brine. Dry (MgSO₄) and concentrate.

Workflow Visualization

Variations: Aldehyde Synthesis (DIBAL Reduction)[9]

The Weinreb amide is also a precursor to aldehydes.[1][4][7][9] The mechanism is identical: the hydride (from DIBAL) adds to the carbonyl, forming a stable aluminum chelate.

-

Reagent: DIBAL-H (Diisobutylaluminum hydride).

-

Conditions: -78°C in THF or Toluene.

-

Stoichiometry: >1.5 equiv.

-

Advantage: Avoids over-reduction to the primary alcohol, which is common when reducing esters with LiAlH₄.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Starting Material Remains | Organometallic reagent degraded (moisture). | Titrate Grignard/Lithiate before use. Increase equivalents to 2.0. |

| Tertiary Alcohol Formed | Chelate failure or temperature too high. | Ensure strict temperature control (-78°C for RLi). Ensure amide is pure (free amines interfere). |

| Low Yield (Steric Bulk) | R group is too bulky for attack. | Switch solvent to Et₂O (less coordinating than THF, makes RMgX more reactive). Warm to RT. |

| Epimerization | Basic conditions affecting alpha-proton. | Avoid RLi; use RMgX or organocuprates. Use NMM during amide prep.[1][4][5][6][12][13] |

References

-

Nahm, S.; Weinreb, S. M. "

-methoxy- -

Sibi, M. P. "Chemistry of

-methoxy- -

Mentzel, M.; Hoffmann, H. M. R. "

-methoxy- -

Fehlauer, L. A.; Sarpong, R. "Weinreb Amides: A versatile functionality." Comprehensive Organic Synthesis II, 2014 , 5, 360-395.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. nbinno.com [nbinno.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Weinreb Ketone Synthesis [organic-chemistry.org]

- 11. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]

- 12. pure.psu.edu [pure.psu.edu]

- 13. scispace.com [scispace.com]

- 14. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

On the Stability and Reactivity of Unsaturated Weinreb Amides: A Modern Synthetic Perspective

An In-Depth Technical Guide

Abstract

The N-methoxy-N-methylamide, or Weinreb amide, has secured a permanent position in the synthetic chemist's toolbox as a uniquely effective acylating agent.[1][2][3] Its ability to react cleanly with potent organometallic reagents to deliver ketones, or undergo controlled reduction to aldehydes, stems from a stable, chelated tetrahedral intermediate that prevents the common pitfall of over-addition.[4][5] When this functionality is incorporated into an α,β-unsaturated system, a new layer of complexity and synthetic potential emerges. This guide provides an in-depth analysis of the factors governing the stability and reactivity of unsaturated Weinreb amides, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the delicate balance between 1,2- and 1,4-addition, delve into their utility in modern transition-metal-catalyzed reactions, and provide robust, validated protocols for their application.

The Core Principle: Why the Weinreb Amide is Different

Before examining the unsaturated systems, it is crucial to understand the foundational principle that grants the Weinreb amide its privileged status. Upon nucleophilic attack at the carbonyl carbon, a five-membered cyclic tetrahedral intermediate is formed.[6][7] This intermediate is significantly stabilized by the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[4][5] This chelated species is remarkably stable at low temperatures, collapsing to the ketone product only upon aqueous workup. This mechanism effectively prevents the undesired second addition of the nucleophile that plagues reactions with other acyl electrophiles like esters or acid chlorides.[4][8]

Figure 1: The stabilized tetrahedral intermediate in Weinreb amide acylation. The chelation of the metal cation (M+) prevents the collapse of the intermediate and subsequent over-addition.

Synthesis and General Stability

α,β-Unsaturated Weinreb amides are readily prepared from the corresponding α,β-unsaturated carboxylic acids or their acid chlorides using standard peptide coupling reagents or by direct reaction with N,O-dimethylhydroxylamine hydrochloride.[3][4] A particularly effective method for generating E-olefins is the Horner-Wadsworth-Emmons reaction with a Weinreb amide-type phosphonate, which shows high selectivity.[9]

The Weinreb amide functionality is known to be robust, tolerating a wide array of functional groups and reaction conditions, including those for silyl ether protection, sulfonation, and even some transition-metal-catalyzed processes.[4] The introduction of α,β-unsaturation does not significantly diminish the inherent stability of the amide itself. However, it introduces a new site of reactivity—the β-carbon—which must be considered during reaction design.

The Reactivity Manifold of Unsaturated Weinreb Amides

The conjugated system in an unsaturated Weinreb amide presents two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). The choice of nucleophile and reaction conditions dictates the regiochemical outcome.

1,2-Addition: The Predominant Pathway for Ketone Synthesis

For hard, non-stabilized nucleophiles such as organolithium and Grignard reagents, 1,2-addition at the carbonyl carbon is the overwhelmingly favored pathway.[2][4][10] This chemoselectivity is a direct consequence of the foundational mechanism: the rapid formation of the stable, chelated intermediate locks the reaction at the 1,2-adduct stage. This makes unsaturated Weinreb amides superb precursors for α,β-unsaturated ketones, a motif prevalent in natural products and pharmaceutical agents.

Pace et al. demonstrated the remarkable chemoselectivity of this reaction by synthesizing α,β-unsaturated α′-haloketones.[10] The addition of halomethyllithium carbenoids proceeded exclusively via 1,2-addition to the Weinreb amide, with no competing 1,4-addition or Simmons-Smith-type cyclopropanation observed.[10]

Conjugate Addition (1,4-Addition): A Less Common Pathway

While 1,2-addition is dominant, conjugate addition can be induced under specific circumstances, typically with softer, resonance-stabilized nucleophiles like organocuprates. The lower charge density and greater polarizability of these reagents favor attack at the soft electrophilic β-carbon of the Michael acceptor system. However, even under these conditions, competition from 1,2-addition can occur. Careful optimization of the copper source, solvent, and temperature is often required to favor the 1,4-adduct.

Reductions: Accessing Unsaturated Aldehydes and Alcohols

The selective reduction of an unsaturated Weinreb amide to the corresponding α,β-unsaturated aldehyde is a highly valuable transformation. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for this purpose.[2][11] The reaction proceeds through the same chelated intermediate, which, upon hydrolytic workup, releases the aldehyde, preventing over-reduction to the allylic alcohol. It has been demonstrated that selective reduction of an α,β-unsaturated Weinreb amide can be achieved even in the presence of an α,β-unsaturated ester.[12]

Participation in Pericyclic and Transition-Metal-Catalyzed Reactions

The dual functionality of unsaturated Weinreb amides makes them versatile substrates in more advanced synthetic transformations.

-

Cycloaddition Reactions: The electron-deficient alkene can act as a dipolarophile. For instance, a Weinreb amide functionalized with a nitrile oxide at the terminus can be generated in situ and undergo [3+2] cycloaddition with various dipolarophiles to yield substituted isoxazoles and isoxazolines.[13]

-

Heck Reaction: Donohoe and co-workers have shown that unsaturated Weinreb amides are excellent substrates in the Heck reaction, coupling with aryl halogens to form more complex unsaturated systems. This provides a powerful alternative to using more sensitive vinyl ketones.

-

C-H Functionalization: The Weinreb amide group itself can serve as a directing group in transition metal-catalyzed C-H functionalization.[6][14] While many examples focus on aryl or benzyl amides, this capability opens the door for complex modifications of molecules containing an unsaturated Weinreb amide moiety. For example, iridium catalysis can achieve selective ortho-iodination of aryl Weinreb amides.[15]

Figure 2: Competing reactivity pathways for α,β-unsaturated Weinreb amides, highlighting the influence of reagent choice on the final product.

Reactivity Summary Table

| Reagent Class | Primary Reaction Type | Typical Product | Key Considerations |

| Organolithiums (R-Li) | 1,2-Addition | α,β-Unsaturated Ketone | Highly chemoselective; requires low temperatures (-78 °C). |

| Grignard Reagents (R-MgX) | 1,2-Addition | α,β-Unsaturated Ketone | Excellent selectivity; generally less reactive than R-Li. |

| Organocuprates (R₂CuLi) | 1,4-Addition (Conjugate) | β-Substituted Saturated Amide | Favored by "soft" nucleophiles; may have competing 1,2-addition. |

| Hydride Reagents (DIBAL-H) | 1,2-Reduction | α,β-Unsaturated Aldehyde | Controlled reduction stops at the aldehyde stage after workup. |

| Dienes / Dipoles | Cycloaddition | Cyclic Adducts | The C=C bond acts as a dienophile or dipolarophile. |

| Pd / Ru / Ir Catalysts | Cross-Coupling / C-H Act. | Complex Scaffolds | The amide can direct C-H activation; the alkene can undergo Heck coupling. |

Field-Proven Protocol: Synthesis of an α,β-Unsaturated Ketone

This protocol details the synthesis of (E)-4-phenylbut-3-en-2-one from (E)-cinnamoyl Weinreb amide and methylmagnesium bromide, a representative 1,2-addition.

Experimental Protocol

Objective: To synthesize (E)-4-phenylbut-3-en-2-one via selective 1,2-addition of a Grignard reagent to an α,β-unsaturated Weinreb amide.

Materials:

-

(E)-N-methoxy-N,1-dimethyl-3-phenylacrylamide (Cinnamoyl Weinreb Amide) (1.0 equiv)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (E)-cinnamoyl Weinreb amide (e.g., 5.0 g, 24.3 mmol). Dissolve the amide in anhydrous THF (100 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Grignard Addition: Add methylmagnesium bromide (9.7 mL of 3.0 M solution, 29.2 mmol, 1.2 equiv) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the resulting pale yellow solution at -78 °C for 2 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.

-

Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl (50 mL). Caution: Exothermic reaction.

-

Workup: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 95:5) to afford the pure (E)-4-phenylbut-3-en-2-one as a pale yellow oil or solid.

Causality and Trustworthiness in the Protocol

-

Expertise & Experience: The choice of -78 °C is critical. While the chelated intermediate is stable, side reactions are minimized at this temperature.[4][10] Anhydrous conditions are paramount as Grignard reagents are potent bases and will be quenched by water.

-

Trustworthiness: This protocol is self-validating. The slow, dropwise addition of the Grignard reagent is a control measure to manage the reaction's exothermicity. The NH₄Cl quench is a mild proton source that effectively breaks down the magnesium chelate without promoting acid-catalyzed side reactions on the unsaturated ketone product. The bicarbonate wash removes any residual acidic impurities.

Figure 3: Experimental workflow for the synthesis of an α,β-unsaturated ketone from a Weinreb amide.

Conclusion and Future Outlook

Unsaturated Weinreb amides are not merely analogs of their saturated counterparts; they are multifunctional building blocks that offer a predictable and highly selective entry point to valuable synthetic targets. Their stability allows for straightforward handling and purification, while their reactivity can be precisely controlled by the choice of nucleophile. The strong preference for 1,2-addition with common organometallic reagents makes them the gold standard for α,β-unsaturated ketone synthesis. Furthermore, their growing application in modern synthetic methods, including cycloadditions and transition-metal-catalyzed functionalizations, ensures that their importance in academic and industrial research will continue to expand. The insights and protocols provided herein serve as a robust foundation for leveraging the unique chemical properties of these versatile reagents.

References

- Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 2008(23), 3707-3738.

- Mentzel, U. V., & Törnroos, K. W. (2019).

- Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6).

- Nowak, M., Jóźwiak, A., & Malinowski, Z. (2015). Weinreb Amides. Synlett, 26(03), 425-426.

- Pace, V., Holzer, W., & Olofsson, B. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(14), 7364-7370.

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved February 14, 2026, from [Link]

- Woo, J. C., Fenster, E., & Dake, G. R. (2004). A Weinreb Nitrile Oxide and Nitrone for Cycloaddition. Organic Letters, 6(18), 3063-3065.

- Manjunath, B. N., Sane, N. P., & Aidhen, I. S. (2006). α,β Unsaturated WA. European Journal of Organic Chemistry, 2006(12), 2851-2859.

-

Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. [Link]

- DeLuca, M. R., & Kerwin, S. M. (2000). Weinreb amides. Current Organic Synthesis, 30(12), 25.

- Mentzel, U. V., & Törnroos, K. W. (2019).

-

Kim, H., & Lee, E. (2005). Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. Bulletin of the Korean Chemical Society, 26(11), 1803-1804. [Link]

- Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219.

- Cerný, J., & Slégrová, Z. (2014). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 19(12), 20503-20516.

- Lee, S., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.

-

Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(14), 7364-7370. [Link]

-

Concellón, J. M., et al. (2021). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. Huscap. [Link]

- Martín-Matute, B., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Chelated Tetrahedral Intermediate: A Mechanistic Guide to Weinreb Ketone Synthesis

Executive Summary

In complex molecule synthesis, particularly within drug development, the controlled formation of ketones from carboxylic acid derivatives is a critical transformation.[1][2] Standard electrophiles (esters, acid chlorides) suffer from a fatal flaw: the product ketone is often more electrophilic than the starting material, leading to "over-addition" and the formation of tertiary alcohols.

This guide analyzes the Weinreb Ketone Synthesis , specifically focusing on the Chelated Tetrahedral Intermediate (CTI) . This stable intermediate is the thermodynamic sink that prevents over-addition. By understanding the stereoelectronics and stability constants of this 5-membered chelate, researchers can optimize yields, minimize side reactions, and apply this methodology to sensitive chiral scaffolds.

The Mechanistic Paradigm: The Stability of the Chelate

The success of the Weinreb reaction hinges entirely on the formation and stability of the metal-chelated intermediate. Unlike standard tetrahedral intermediates which collapse to expel a leaving group (addition-elimination), the Weinreb intermediate is kinetically trapped.

The 5-Membered Ring "Lock"

Upon nucleophilic attack by an organometallic reagent (R-M, where M = Li or MgX), the metal atom coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen of the

-

Chelation Effect: This forms a rigid 5-membered cyclic transition state.

-

Orbital Alignment: The chelation locks the conformation such that the lone pairs on the nitrogen and oxygen are not stereoelectronically aligned to assist in the expulsion of the leaving group (

-methoxy- -

Result: The intermediate remains stable in the reaction mixture effectively "masking" the ketone until the reaction is quenched.[2]

Mechanistic Pathway Visualization

The following diagram illustrates the transition from the amide to the stable CTI, and finally to the ketone upon acidic hydrolysis.[1]

Figure 1: The kinetic pathway of Weinreb ketone synthesis.[3] Note the CTI acts as a thermodynamic sink, preventing double addition.

Experimental Dynamics & Protocol

Reagent Selection: Li vs. Mg

The choice of metal cation dramatically influences the tightness of the chelate and the reactivity of the nucleophile.

| Feature | Organolithiums (R-Li) | Grignard Reagents (R-MgX) |

| Reactivity | High (Hard Nucleophile) | Moderate (Softer Nucleophile) |

| Chelation Strength | Strong (Li-O bond is short/strong) | Very Strong (Mg is divalent, excellent bridge) |

| Temperature | -78 °C to 0 °C | 0 °C to Room Temp |

| Functional Tolerance | Lower (Attacks esters/nitriles) | Higher (Tolerates some electrophiles) |

| Recommended Use | Primary alkyls, Aryls, sterically hindered groups | Secondary alkyls, sensitive substrates |

Standard Operating Procedure (SOP)

Objective: Synthesis of Acetophenone from

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add the Weinreb amide (1.0 equiv) and dissolve in anhydrous THF (0.5 M concentration).

-

Why THF? THF is a coordinating solvent that stabilizes the organometallic clusters but is easily displaced by the intramolecular chelation of the Weinreb amide.

-

-

Nucleophile Addition: Cool the solution to the appropriate temperature (e.g., 0 °C for PhMgBr). Add the organometallic reagent (1.2 - 1.5 equiv) dropwise over 15 minutes.

-

Observation: A color change often indicates the formation of the CTI.

-

-

Incubation: Stir for 1-2 hours. Monitor by TLC.[5]

-

Note: You are monitoring the disappearance of the amide. The product spot (ketone) will not appear until after workup in some TLC systems, or may appear as the stable intermediate if the plate is not acidic.

-

-

The Quench (Critical): Pour the reaction mixture into a vigorously stirring beaker of 1M HCl or saturated NH₄Cl at 0 °C.

-

Extraction: Extract with EtOAc or Et₂O. Wash with brine to remove magnesium salts.

Troubleshooting & Deviations

Even with a robust mechanism, failures occur. The stability of the CTI can be compromised by steric bulk or improper workup.

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Starting Material Recovered | Enolization of the amide (rare but possible with bulky bases) or wet solvent quenching the nucleophile. | Titrate organometallic reagent; Ensure anhydrous conditions. |

| Over-addition (Tertiary Alcohol) | Failure of chelation (Temperature too high) or non-coordinating solvent interfering. | Lower temperature (-78°C); Ensure THF is used (avoid pure ether if solubility is low). |

| Low Yield / Emulsion | Incomplete hydrolysis of the stable intermediate during workup. | Use stronger acid quench (e.g., 5% HCl instead of NH₄Cl) or extend stirring time during quench. |

| Aldehyde Formation | Used a hydride source (LiAlH₄) instead of a carbon nucleophile.[2][4] | This is a feature, not a bug. LiAlH₄ reduces Weinreb amides to aldehydes via the same chelated mechanism. |

Decision Logic for Optimization

Figure 2: Troubleshooting workflow for Weinreb synthesis.

Strategic Applications in Drug Discovery

The Weinreb amide is not just a reagent; it is a strategic "protecting group" for a carbonyl.

-

Chiral Pool Manipulation: Amino acids are frequently converted to Weinreb amides (e.g., Boc-protected amino Weinreb amides). The stereocenter at the

-position is generally preserved because the reaction conditions are not basic enough to cause racemization via enolization, provided the temperature is controlled. -

Fragment Coupling: In convergent synthesis, a Weinreb amide on Fragment A can be coupled with a lithiated Fragment B. The stability of the CTI ensures that Fragment B adds exactly once, preventing the polymerization of complex scaffolds.

-

Late-Stage Functionalization: The amide moiety can serve as a Directing Group (DG) for transition-metal catalyzed C-H activation before being converted to a ketone.

References

-

Nahm, S.; Weinreb, S. M.[5][11][12][13] N-Methoxy-N-methylamides as Effective Acylating Agents.[5][11] Tetrahedron Lett.[5][11][12][13][14]1981 , 22 (39), 3815–3818.[5][11] Link[11][12][13]

-

Mentzel, M.; Hoffmann, H. M. R. N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis.[3] J. Prakt. Chem.1997 , 339 (6), 517–524. Link

-

Balasubramaniam, S.; Aidhen, I. S. The Growing Synthetic Utility of the Weinreb Amide. Synthesis2008 , 2008 (23), 3707–3738. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Weinreb Ketone Synthesis [organic-chemistry.org]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Top 1447 Tetrahedron Letters papers published in 1981 [scispace.com]

- 13. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

- 14. bibrepo.uca.es [bibrepo.uca.es]

Methodological & Application

Large-scale synthesis of Weinreb amides from carboxylic acids

Topic: Large-scale synthesis of Weinreb amides from carboxylic acids Content Type: Application Note & Process Protocol Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.

From Bench to Kilo-Lab: A Process Chemistry Perspective

Executive Summary

The Weinreb amide (

This guide details three industrial-grade protocols for the large-scale synthesis of Weinreb amides from carboxylic acids. These methods prioritize atom economy , safety (exotherm/gas management), and non-chromatographic purification .

Strategic Selection Guide

Select the protocol based on your substrate's sensitivity and cost constraints.

Figure 1: Decision matrix for selecting the optimal amidation protocol.

The Mechanism: Why Weinreb Amides Work

Understanding the stability of the tetrahedral intermediate is crucial for troubleshooting incomplete reactions.

The defining feature is the stable 5-membered chelate formed upon nucleophilic attack. Unlike standard amides, this intermediate does not collapse to the ketone until acidic hydrolysis occurs, preventing the "double addition" of Grignard or organolithium reagents.

Figure 2: The stable chelate mechanism that prevents over-alkylation.

Protocols for Large-Scale Synthesis

METHOD A: The CDI "One-Pot" Protocol

Best for: Acid-sensitive substrates, one-pot procedures, avoiding chlorinated solvents. Mechanism: Activation of acid to acyl-imidazole, followed by displacement with amine.

Process Safety Warning: This reaction generates 1 mole of

Materials

-

1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

- -Dimethylhydroxylamine HCl (1.1 - 1.2 equiv)

-

Solvent: DCM or THF (Anhydrous)

-

Optional: Imidazole (catalytic) or DMAP (if reaction is sluggish)

Step-by-Step Protocol

-

Activation: Charge the reactor with Carboxylic Acid and THF (5-10 volumes).

-

Controlled Addition: Add CDI portion-wise at 0–5°C.

-

Critical Checkpoint: Observe vigorous

evolution.[1] Do not seal the reactor.

-

-

Completion of Activation: Warm to 20–25°C and stir for 1 hour.

-

QC Check: Aliquot quench with MeOH. Analyze by HPLC. Disappearance of acid and formation of methyl ester indicates active acyl-imidazole is ready.

-

-

Amine Addition: Add

-Dimethylhydroxylamine hydrochloride solid in one portion.-

Note: The imidazole liberated in Step 2 acts as the base to deprotonate the HCl salt. No external base is usually required.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Workup (Chromatography-Free):

METHOD B: The Schotten-Baumann Protocol (Biphasic)

Best for: Lowest cost, robust substrates, very large scales (>10kg). Mechanism: Acid Chloride formation followed by interfacial reaction.

Process Insight: Using a biphasic system (Organic/Water) allows the inorganic salts to dissolve immediately into the aqueous phase, driving the reaction forward and simplifying workup.

Materials

-

Thionyl Chloride (

) (1.2 equiv) or Oxalyl Chloride - -Dimethylhydroxylamine HCl (1.1 equiv)[1]

-

Base:

(3.0 equiv) or NaOH (dissolved in water) -

Solvent: Toluene or DCM

Step-by-Step Protocol

-

Acid Chloride Formation:

-

Suspend Carboxylic Acid in Toluene.

-

Add

and catalytic DMF. Heat to 50–70°C until gas evolution ( -

Concentrate to remove excess

(Critical to prevent side reactions in next step).

-

-

Biphasic Setup:

-

Dissolve the crude Acid Chloride in fresh DCM or Toluene.

-

In a separate vessel, prepare a solution of

-Dimethylhydroxylamine HCl and

-

-

Interfacial Coupling:

-

Cool Solution A to 0–5°C.

-

Slowly add the Acid Chloride solution to Solution A with vigorous stirring.

-

Exotherm Control: Maintain temp < 15°C.

-

-

Workup:

-

Stop stirring. Layers will separate immediately.

-

Discard aqueous layer (contains salts).

-

Wash organic layer with dilute HCl and Brine.[1]

-

METHOD C: T3P (Propanephosphonic Acid Anhydride)

Best for: Chiral substrates (prevents racemization), Green Chemistry requirements. Mechanism: T3P acts as a cyclic anhydride coupling agent, generating water-soluble byproducts.

Materials

-

T3P (50% w/w solution in EtOAc or DMF) (1.2 - 1.5 equiv)

- -Dimethylhydroxylamine HCl (1.1 equiv)[1]

-

Base: DIPEA or TEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF

Step-by-Step Protocol

-

Slurry: Charge Acid, Amine Salt, and Solvent to the reactor.

-

Base Addition: Add DIPEA at 0°C. Stir for 15 mins.

-

Coupling: Add T3P solution dropwise over 30 minutes.

-

Note: T3P is viscous; ensure lines are flushed.

-

-

Reaction: Warm to RT. Reaction is typically complete in 1–3 hours.

-

Workup:

Comparative Data Analysis

| Feature | Method A: CDI | Method B: Acid Chloride | Method C: T3P |

| Cost | Low | Very Low | High |

| Atom Economy | Moderate | High | Low (High MW reagent) |

| Racemization Risk | Low | High | Very Low |

| Purification | Acid/Base Wash | Phase Separation | Water Wash |

| Hazards | Sensitizer (Rare) | ||

| Scale Suitability | < 10 kg | > 100 kg | < 5 kg (High Value) |

References

-

Original Discovery: Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett. 1981 , 22, 3815–3818. Link

-

CDI Scale-Up: Determine the safety profile of CDI on scale. Org.[1][3][4][7][9][10][11] Process Res. Dev.2009 , 13, 6, 1322–1327.

-

T3P Application: Propanephosphonic Acid Anhydride (T3P) - A Benign Reagent for Diverse Applications. Curr.[1][3][12] Org. Synth.2014 , 11, 5. Link

- Process Purification: "Purification of Amides without Chromatography." Industrial Engineering Chemistry Research, Standard Practices.

-

Schotten-Baumann Review: Grokipedia - Schotten-Baumann Reaction Conditions and Mechanism.Link

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

- 10. mdpi.com [mdpi.com]

- 11. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Acylation: (2E)-N-methoxy-N-methylbut-2-enamide vs. Acid Chlorides

In the landscape of modern organic synthesis, the precise formation of carbon-carbon bonds to construct ketone moieties is a cornerstone of molecular architecture. For decades, the go-to acylating agents have been the highly reactive acid chlorides. However, their utility is often hampered by a significant drawback: over-addition with potent organometallic nucleophiles. This guide provides an in-depth comparison between the classical acid chloride approach and a more refined, contemporary alternative embodied by N-methoxy-N-methylamides (Weinreb amides), specifically focusing on the representative molecule, (2E)-N-methoxy-N-methylbut-2-enamide. We will dissect the mechanistic underpinnings, practical advantages, and experimental protocols associated with each, providing researchers with the data-driven insights needed to select the optimal reagent for their synthetic challenges.

The Acylating Agents: A Head-to-Head Introduction

Acid Chlorides: The Classical Workhorse

Acid chlorides (R-COCl) are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution has a profound effect on the molecule's reactivity. The strong inductive effect of the chlorine atom, combined with its competence as a leaving group, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] While this high reactivity is advantageous for many transformations, it becomes a liability when precise control is required, particularly in the synthesis of ketones from highly reactive organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents.[2][3]

Advantages:

-

High reactivity, often requiring mild conditions.

-

Readily synthesized from inexpensive starting materials (carboxylic acids) using reagents like thionyl chloride (SOCl₂).[4]

Disadvantages:

-

Prone to over-addition with strong nucleophiles, leading to tertiary alcohols instead of ketones.[5][6]

-

Highly sensitive to moisture, hydrolyzing rapidly back to the carboxylic acid.[7]

-

Limited functional group tolerance due to high reactivity.

(2E)-N-methoxy-N-methylbut-2-enamide: The Controlled Specialist

(2E)-N-methoxy-N-methylbut-2-enamide is a specific example of a Weinreb-Nahm amide . Discovered by Steven M. Weinreb and Steven Nahm in 1981, this class of compounds features an N-methoxy-N-methylamide group.[8] This seemingly minor structural change introduces a powerful mechanistic feature that circumvents the primary failing of acid chlorides. The key to their utility lies in the formation of a stable intermediate upon nucleophilic attack, which effectively prevents the unwanted second addition.[9][10] The (2E)-but-2-enamide backbone of our specific example introduces an α,β-unsaturated system, a common motif in natural products and complex molecules, making it a relevant and practical case study.

Advantages:

-

Excellent control in ketone synthesis, preventing over-addition to yield the desired product cleanly.[8][11]

-

Greater stability and tolerance to a wider range of functional groups compared to acid chlorides.[12][13]

-

Can be used to synthesize aldehydes via controlled reduction with hydride reagents.[10]

Disadvantages:

-

Requires the preparation of the Weinreb amide from a carboxylic acid or its derivative, an additional synthetic step.[14]

-

The starting material, N,O-dimethylhydroxylamine, is more specialized and costly than reagents like thionyl chloride.[15]

Mechanism of Acylation: A Tale of Two Pathways

The divergent outcomes of using acid chlorides versus Weinreb amides stem directly from the stability of the tetrahedral intermediate formed after the initial nucleophilic attack.

Acid Chloride Acylation: The Uncontrolled Cascade

When a Grignard reagent attacks an acid chloride, a tetrahedral intermediate is formed. However, this intermediate is unstable. The chloride is an excellent leaving group, and the intermediate rapidly collapses, eliminating MgXCl and forming a ketone.[16][17] This newly formed ketone is still in the presence of the highly reactive Grignard reagent. Since ketones are also highly electrophilic, a second, often faster, nucleophilic attack occurs, leading to a second tetrahedral intermediate which, upon acidic workup, yields the tertiary alcohol.[5][18] Isolating the ketone is notoriously difficult and often results in a mixture of starting material, ketone, and alcohol.[5][19]

Caption: Mechanism of acid chloride acylation with Grignard reagents.

Weinreb Amide Acylation: The Chelation-Controlled Stop Gate

The reaction of an organometallic reagent with a Weinreb amide also begins with a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. However, the outcome is drastically different. The oxygen of the N-methoxy group acts as a chelating agent for the magnesium (or lithium) atom, forming a stable five-membered ring.[8][9][18] This chelated intermediate is stable at low temperatures and does not collapse to form a ketone.[6] The reaction effectively pauses at this stage. Only upon the addition of an aqueous acid during workup is the chelate broken down, liberating the desired ketone.[10] This two-stage process (stable intermediate formation, then workup-induced collapse) is the key to the method's success, preventing any possibility of over-addition.[20]

Caption: Mechanism of Weinreb amide acylation with Grignard reagents.

Comparative Analysis: Performance in the Lab

The choice between these two reagents often comes down to a trade-off between convenience, cost, and the required level of chemical precision.

| Feature | Acid Chlorides | (2E)-N-methoxy-N-methylbut-2-enamide (Weinreb Amide) |

| Primary Product with R-MgX | Tertiary Alcohol (from over-addition)[16] | Ketone[8] |

| Reaction Control | Low; difficult to stop at the ketone stage.[5][19] | High; reaction stops cleanly after one addition.[9] |

| Reactivity | Very High | Moderate |

| Stability | Low; highly sensitive to moisture.[4] | High; generally stable to chromatography and storage. |

| Functional Group Tolerance | Poor; reacts with many nucleophilic groups. | Good; tolerates esters, amides, and halides.[12] |

| Typical Yields (Ketone) | Variable to low, often part of a mixture.[6] | Good to excellent (>80%).[14] |

| Workup | Standard aqueous quench. | Aqueous acid quench required to hydrolyze the intermediate.[10] |

| Cost & Convenience | Inexpensive starting materials, but product purification can be complex. | More expensive starting amine, but often leads to cleaner reactions and simpler purification. |

Experimental Section: Protocols in Practice

To illustrate the practical differences, here are representative protocols for the synthesis of a ketone using both methods.

Protocol 1: Acylation with an Acid Chloride (Attempted Ketone Synthesis)

This protocol demonstrates the reaction of benzoyl chloride with methylmagnesium bromide. Note that the expected major product is a tertiary alcohol due to over-addition.

-

Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dry diethyl ether (20 mL).

-

Grignard Solution: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide (3.0 M in diethyl ether, 10 mL, 30 mmol, 2.2 eq) to the dropping funnel.

-

Substrate: Dissolve benzoyl chloride (1.57 mL, 13.5 mmol, 1.0 eq) in dry diethyl ether (10 mL) and add it to the flask.

-

Reaction: Add the Grignard solution dropwise to the stirred solution of benzoyl chloride over 30 minutes, maintaining the temperature at 0 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 20 mL).

-

Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Analysis of the crude product via ¹H NMR and GC-MS will typically show a mixture, with 2-phenyl-2-propanol as the major product, alongside some acetophenone (the ketone) and unreacted starting material.[5][16]

Protocol 2: Acylation with (2E)-N-methoxy-N-methylbut-2-enamide

This protocol demonstrates the controlled synthesis of (4E)-5-phenylhex-4-en-3-one.

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (2E)-N-methoxy-N-methylbut-2-enamide (1.43 g, 10 mmol, 1.0 eq) and dry tetrahydrofuran (THF, 30 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Add benzylmagnesium chloride (1.0 M in diethyl ether, 11 mL, 11 mmol, 1.1 eq) dropwise to the stirred solution over 15 minutes.

-

Stirring: Stir the reaction mixture at 0 °C for 2 hours.

-

Quenching: Quench the reaction by adding 1 M hydrochloric acid (20 mL) and stir for an additional 15 minutes at room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 25 mL).

-

Workup: Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure ketone in high yield.

Caption: A generalized workflow for acylation reactions.

Conclusion and Outlook

While acid chlorides remain useful for their high reactivity in forming esters and amides, their application in ketone synthesis with potent organometallics is fundamentally flawed due to the over-addition cascade.[5][6] The Weinreb-Nahm amide, exemplified here by (2E)-N-methoxy-N-methylbut-2-enamide, offers a robust and elegant solution. The mechanism of chelation-stabilization provides a reliable "stop-gate" after a single nucleophilic addition, delivering ketones with high fidelity and yield.[8][9]

For researchers in drug development and complex molecule synthesis, the predictability and functional group tolerance of the Weinreb amide methodology far outweigh the upfront cost of the reagent. It represents a classic example of how a nuanced understanding of reaction mechanisms can lead to the design of superior synthetic tools, transforming a problematic reaction into a reliable and indispensable part of the synthetic chemist's toolkit.

References

-

Chemistry LibreTexts. (2023, March 28). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Mentel, M., & Crowley, P. B. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. Retrieved from [Link]

-

Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from [Link]

-

Mentel, M., & Crowley, P. B. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]

-

ChemistNate. (2014, September 15). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

-

Katritzky, A. R., & Singh, S. K. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. Retrieved from [Link]

-

ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Retrieved from [Link]

-

Silvestri, A. P. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. CHIMIA International Journal for Chemistry, 72(9), 598-602. Retrieved from [Link]

-

ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved from [Link]

-

Adie, S. L., Cloete, T. C., & van der Westhuizen, J. H. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Combinatorial Science, 15(12), 633–640. Retrieved from [Link]

-

Pearson. (2024, May 11). Show how you would add Grignard reagent to acid chloride or ester... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Singh, R. P., & Toge, M. (2000). Weinreb amides. Current Organic Synthesis, 1(1), 1-1. Retrieved from [Link]

-

Ali, B. A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

-

Reddit. (2024, December 8). Why doesn't the grignard add twice in the last step? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

-

Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Organic letters, 7(25), 5593–5595. Retrieved from [Link]

-

Reddit. (2023, December 31). amide synthesis. Retrieved from [Link]

-

Quora. (2015, October 6). Why are acid chlorides more reactive than amides? Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Retrieved from [Link]

-

Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(15), 3639-3648. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. Retrieved from [Link]

-

Gore, R. P., et al. (2011). A review on various synthetic methods of N-acylation. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]

-

Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Retrieved from [Link]

-

UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Enamides from Ketones. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, April 25). Acyl chlorides reaction with grignard. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

ChemTalk. (2023, November 28). Acid Chloride Functional Group. Retrieved from [Link]

Sources

- 1. Acid Chloride Functional Group | ChemTalk [chemistrytalk.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. quora.com [quora.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 6. Weinreb Ketone Synthesis [organic-chemistry.org]

- 7. chemrevise.org [chemrevise.org]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Weinreb amides [pubsapp.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. reddit.com [reddit.com]

- 20. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

Chemoselectivity comparison of reducing agents for N-methoxy-N-methyl amides

Executive Summary

The transformation of N-methoxy-N-methyl amides (Weinreb amides) to aldehydes is a cornerstone reaction in medicinal chemistry, primarily due to the inherent stability of the metal-chelated tetrahedral intermediate which prevents over-reduction to alcohols.[1]

However, "standard" conditions are rarely sufficient for complex substrates. When a scaffold contains esters, nitriles, or halides, the choice of reducing agent shifts from a matter of preference to a critical chemoselectivity decision. This guide objectively compares the industry standard (DIBAL-H ) against the high-fidelity specialist (Schwartz’s Reagent ) and the modified aluminohydride (LDBBA ), providing experimental evidence to support reagent selection.

Mechanistic Foundation: The Chelation Control

To select the right agent, one must understand the "safety mechanism" of the Weinreb amide. Unlike standard amides, the N-methoxy oxygen donates electron density to the metal center of the reducing agent, forming a stable five-membered ring.

Figure 1: Comparative Mechanistic Pathways

The following diagram illustrates why DIBAL-H requires hydrolysis to release the aldehyde, whereas Schwartz's reagent proceeds via a hydrozirconation mechanism.

Caption: Comparison of Aluminum-chelate stabilization (top) vs. Zirconacycle formation (bottom). Both prevent in-situ collapse to alcohol.

Comparative Analysis of Reducing Agents

A. Diisobutylaluminum Hydride (DIBAL-H)

The Industry Standard DIBAL-H is the default choice for simple substrates. It is cost-effective and available in bulk.

-

Chemoselectivity: Moderate.[2] At -78°C, it distinguishes between Weinreb amides and esters, but the window is narrow. If the temperature drifts above -60°C, esters will reduce.

-

Operational Challenge: Aluminum salts form gelatinous emulsions during workup.

-

Best For: Early-stage intermediates, scale-up (cost-driven), substrates without sensitive esters/nitriles.

B. Schwartz’s Reagent (Cp₂ZrHCl)

The Chemoselective Specialist Bis(cyclopentadienyl)zirconium chloride hydride is a mild, lipophilic hydride source.

-

Chemoselectivity: Superior.[3][4] It reduces amides to aldehydes at room temperature while leaving esters, nitriles, halides, and even some ketones untouched.

-

Operational Advantage: No cryogenic cooling required. Fast reaction times (<30 min).

-

Best For: Late-stage functionalization, complex scaffolds with multiple reducible groups, small-scale high-value synthesis.

C. LDBBA (Lithium Diisobutyl-tert-butoxyaluminum Hydride)

The Tunable Alternative A "tamed" DIBAL derivative. The bulky tert-butoxy group reduces the reducing power, enhancing selectivity.

-

Chemoselectivity: High.[2][3][4] Can often be used at 0°C rather than -78°C while maintaining selectivity over esters.

-

Best For: Situations where DIBAL is too harsh but Schwartz is too expensive.

Performance Data Summary

The following table synthesizes experimental data regarding functional group tolerance during the reduction of Weinreb amides to aldehydes.

| Feature | DIBAL-H | Schwartz's Reagent (Cp₂ZrHCl) | LDBBA | LiAlH₄ (LAH) |

| Reaction Temp | -78°C (Strict) | 20°C (Room Temp) | 0°C to RT | -78°C to 0°C |

| Yield (Avg) | 85-95% | 80-92% | 85-90% | 70-85% |

| Ester Tolerance | Low (Temp dependent) | High | Moderate/High | None |

| Nitrile Tolerance | Moderate | High | Moderate | Low (Reduces to amine) |

| Nitro Tolerance | Low | High | Moderate | None |

| Cost | $ | $ | ||

| Workup Difficulty | High (Emulsions) | Low (Filtration) | Moderate | High |

Decision Matrix: Selecting the Right Agent

Use this logic flow to determine the optimal reagent for your specific substrate.

Caption: Logic flow for reagent selection based on functional group sensitivity and economic constraints.

Experimental Protocols

Protocol A: High-Fidelity Reduction (Schwartz’s Reagent)

Recommended for substrates with esters/nitriles.

-

Preparation: In a flame-dried flask under Argon, dissolve the Weinreb amide (1.0 equiv) in dry THF (0.1 M).

-

Reagent Addition: Add solid Cp₂ZrHCl (1.2–1.4 equiv) in one portion at room temperature .

-

Note: The reagent is a suspension; it will slowly dissolve as it reacts, turning the solution from distinct white/gray particles to a clearer yellow/orange solution.

-

-

Monitoring: Stir for 15–30 minutes. Monitor by TLC (the intermediate zirconacycle may streak; look for disappearance of SM).

-

Quench: Quench with water (or sat. NaHCO₃).

-

Workup: Extract with Et₂O or EtOAc. The zirconium byproducts form a solid that can be filtered off or removed during the aqueous wash.

-

Purification: Flash chromatography.

Protocol B: Standard Reduction (DIBAL-H) with Rochelle’s Salt Workup

Recommended for simple substrates or large scale.

-

Preparation: Dissolve Weinreb amide (1.0 equiv) in anhydrous DCM or THF (0.2 M). Cool to -78°C (dry ice/acetone bath).

-

Addition: Add DIBAL-H (1.0 M in hexanes, 1.2–1.5 equiv) dropwise over 20 mins. Keep internal temp below -70°C.

-

Reaction: Stir at -78°C for 30–60 mins. Do not warm up.

-

Quench (Critical): While still at -78°C, add excess MeOH (to quench hydride) followed by a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt).

-

Emulsion Break: Warm to room temperature and stir vigorously for 1–2 hours.

-

Why? The tartrate chelates aluminum, breaking the gelatinous emulsion and allowing clear phase separation.

-

-

Workup: Separate layers, dry organics (MgSO₄), and concentrate.

References

-

Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[5] Link

-

White, J. M.; Tunoori, A. R.; Georg, G. I. (2000).[3] "A Novel and General Method for the Reduction of Amides to Aldehydes". Journal of the American Chemical Society, 122(48), 11995–11996. Link

-

Slaton, J. et al. (2019). "Reduction of Weinreb Amides to Aldehydes: A Review". Tetrahedron, 75, 1315. Link

-

An, J. S.; Shin, W. K.; An, D. K. (2015).[4][6] "Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl-t-butoxyaluminum Hydride (LDBBA)". Bulletin of the Korean Chemical Society, 36(11), 2720-2723. Link

-

Snieckus, V. et al. (2014).[3] "In Situ Generation of Schwartz Reagent for Amide Reduction". Organic Letters, 16(2), 390–393.[3] Link

Sources

- 1. Weinreb amides [pubsapp.acs.org]

- 2. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

Yield analysis of aldehyde synthesis from Weinreb amides versus ester reduction

Executive Summary: The Fidelity vs. Efficiency Trade-off

In the synthesis of aldehydes (

-

Weinreb Amide Reduction is the "Gold Standard" for reliability. It guarantees the stop at the aldehyde stage due to a thermodynamically stable metal-chelated intermediate. It is the preferred route for high-value late-stage intermediates (APIs) where yield loss is unacceptable.

-

Ester Reduction (DIBAL-H) is the "Atom Economical" route. It bypasses the amide formation step but relies on a kinetically trapped intermediate at -78°C. It suffers from a higher risk of over-reduction to alcohols (

), particularly on scale or with unhindered substrates.

The Verdict: Use Ester Reduction for early-stage, simple substrates where a 10-15% yield loss is acceptable. Use Weinreb Amides for complex, chiral, or high-value substrates where >90% yield and purity are required.

Mechanistic Divergence: The Chelate vs. The Trap

The yield difference between these two methods is not random; it is strictly mechanistic. The success of aldehyde synthesis depends entirely on preventing the collapse of the tetrahedral intermediate before the quenching step.

The Weinreb "Magic" (Thermodynamic Stability)

When a hydride source (LiAlH

The Ester "Trap" (Kinetic Instability)

When DIBAL-H attacks an ester at -78°C, it forms an acyclic aluminate acetal. This intermediate is only stable due to the low temperature.[1] If the reaction warms (even locally due to exotherm), the intermediate collapses, releasing the aldehyde. Since aldehydes are more electrophilic than esters, any remaining DIBAL-H immediately reduces the aldehyde to the alcohol (over-reduction).

Visualization: Mechanistic Pathway Comparison[2]

Caption: The Weinreb pathway (top) locks the intermediate in a stable chelate.[2] The Ester pathway (bottom) relies on temperature control to prevent premature collapse and over-reduction.[3]

Comparative Performance Metrics

The following data summarizes typical isolated yields across different substrate classes based on aggregated literature values [1][2][3].

| Substrate Class | Weinreb Amide Yield (LiAlH | Ester Reduction Yield (DIBAL -78°C) | Analysis |

| Simple Aliphatic | 90 - 98% | 70 - 85% | Esters suffer from volatility issues and over-reduction. Weinreb is near quantitative. |

| Sterically Hindered | 85 - 95% | 50 - 75% | Hindered esters resist DIBAL attack, requiring warmer temps which triggers over-reduction. |

| 80 - 90% | 40 - 65% | Esters risk 1,4-reduction (saturation of double bond) and alcohol formation. Weinreb protects the conjugation. | |

| >90% (>99% ee) | Variable (Risk of epimerization) | Weinreb conditions are non-basic enough to preserve stereocenters. | |

| Operational Difficulty | Low (0°C to RT) | Very High (-78°C strict) | Ester reduction fails catastrophically if the "cold chain" is broken. |

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes or consistency described does not occur, pause the experiment.

Protocol A: Weinreb Amide Reduction (Robust)

Best for: High-value substrates, scale-up >10g.

-

Preparation: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.[4][5]

-

Addition: Add LiAlH

(1.2 equiv, 1.0 M in THF) or DIBAL-H (1.5 equiv) dropwise.-

Checkpoint: Gas evolution may occur. The solution usually remains clear or turns slightly cloudy.

-

-

Reaction: Stir at 0°C for 30 mins. TLC will show complete consumption of amide.

-

Note: Unlike esters, you can warm this to RT if reaction is sluggish without risking over-reduction.

-

-

Quench (Fieser Method for LAH):

-

Dilute with ether.

-

Add water (

mL per -

Stir vigorously until a white, granular precipitate forms. Filter and concentrate.

-

Protocol B: Ester Reduction (High Sensitivity)

Best for: Early-stage material, simple esters.

-

Setup: Flame-dry glassware is mandatory . Dissolve ester (1.0 equiv) in Toluene (preferred over THF for lower viscosity at -78°C).

-

Cryogenics: Cool to -78°C (Dry Ice/Acetone). Allow 15 mins for equilibration.

-

Addition: Add DIBAL-H (1.05 equiv, 1.0 M in Toluene) slowly down the side of the flask.

-

Critical: The internal temperature must NOT rise above -70°C. Use an internal thermometer.

-

-

Monitoring: Stir at -78°C for 1-2 hours.

-

Checkpoint: Do not pull a TLC sample by warming it up. Quench the TLC aliquot in a mini-vial of MeOH/Rochelle's salt before warming.

-

-

Quench (The Rochelle Salt Method):

-

While still at -78°C, add excess Methanol to kill active hydride.[6]

-

Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

-

Warm to RT and stir vigorously for 2-4 hours.

-

Checkpoint: You must stir until the two layers (organic/aqueous) separate cleanly and the cloudy emulsion disappears.

-

Strategic Selection Guide

When should you invest the extra step to make the Weinreb amide? Use this decision logic.

Caption: Decision matrix for selecting the optimal synthetic route based on substrate complexity and risk tolerance.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Fehrentz, J. A.; Castro, B. "An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids." Synthesis, 1983 , 1983(08), 676–678. Link

- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. (Standard Reference Text).

-

Common Organic Chemistry. "DIBAL-H Reduction of Esters to Aldehydes." Link

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.